molecular formula C14H20FN3O2S B13952550 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13952550
M. Wt: 313.39 g/mol
InChI Key: BTGIIZGDVVJQBC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorinated pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the attachment of the pyrrolidine and tert-butyl ester groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions to introduce the pyrrolidine moiety.

    Formation of the Tert-Butyl Ester Group: Esterification reactions using tert-butyl alcohol and appropriate catalysts can be employed to form the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl ester group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:

    2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a piperidine ring instead of a pyrrolidine ring, which may affect its chemical properties and reactivity.

    3-(5-Nitro-1H-benzoimidazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: This compound contains a benzimidazole ring with a nitro group, leading to different reactivity and applications.

Biological Activity

The compound 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a pyrrolidine ring, and a sulfanylmethyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C14H20FN3O2S
  • Molecular Weight : Approximately 313.39 g/mol

Structural Features

The compound features:

  • A fluorinated pyrimidine ring which may enhance binding affinity to biological targets.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • A tert-butyl ester functional group that influences solubility and stability.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Coupling Reaction : The formation of the pyrimidine and pyrrolidine link is generally achieved through nucleophilic substitution reactions.
  • Reagents : Common reagents include lithium hexamethyldisilazide (LiHMDS) for base-mediated reactions and various solvents to optimize yield and purity.
  • Purification : Post-reaction purification is crucial to isolate the desired compound from by-products.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of related compounds:

  • Compounds were tested at a concentration of 100 µM for 24 hours.
  • Viability was measured using the MTT assay.
  • Results indicated that certain derivatives significantly reduced cell viability compared to control treatments.
CompoundCell LineViability (%)Reference
Compound AA54966%
Compound BHSAEC1-KT75%

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Similar compounds have been evaluated against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, suggesting a promising avenue for further development.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Klebsiella pneumoniae12

The proposed mechanism of action for compounds like this compound includes:

  • Inhibition of specific enzymes or receptors involved in cancer proliferation.
  • Disruption of bacterial cell wall synthesis or function.

Properties

Molecular Formula

C14H20FN3O2S

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 2-[(5-fluoropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(18)9-21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3

InChI Key

BTGIIZGDVVJQBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC=C(C=N2)F

Origin of Product

United States

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